![molecular formula C15H12Cl2N4S B029032 6-(2,6-Diclorofenil)-8-metil-2-(metiltio)pirido[2,3-d]pirimidin-7(8H)-imina CAS No. 185039-29-6](/img/structure/B29032.png)

6-(2,6-Diclorofenil)-8-metil-2-(metiltio)pirido[2,3-d]pirimidin-7(8H)-imina

Descripción general

Descripción

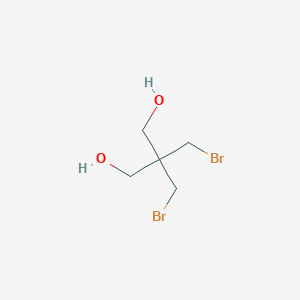

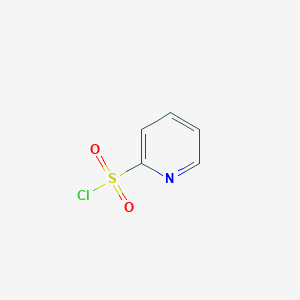

- This step involves the substitution reaction where the dichlorophenyl group is introduced using reagents like 2,6-dichlorobenzyl chloride under basic conditions.

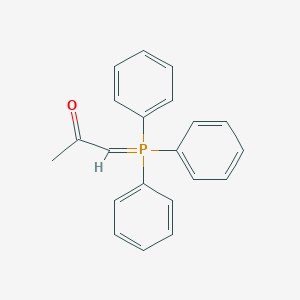

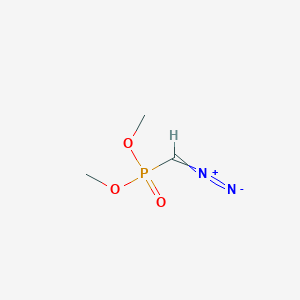

Methylation and Thiolation:

- Methylation is achieved using methyl iodide (CH₃I) in the presence of a base.

- Thiolation involves the introduction of the methylthio group using reagents like methylthiol (CH₃SH) or dimethyl disulfide (CH₃SSCH₃).

Industrial Production Methods: Industrial production may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistency and efficiency.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

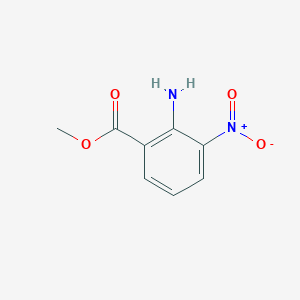

Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, introducing various functional groups.

Common Reagents and Conditions:

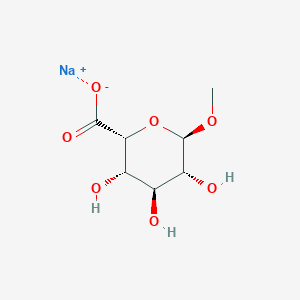

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Halogenated or nitrated derivatives.

Chemistry:

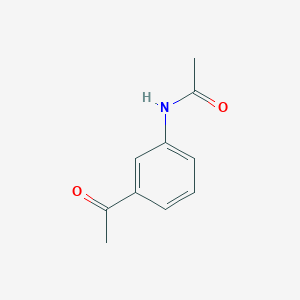

- Used as a building block in the synthesis of more complex molecules.

- Studied for its electronic properties and potential as a ligand in coordination chemistry.

Biology and Medicine:

- Investigated for its anticancer properties, particularly its ability to inhibit tyrosine kinases involved in cancer cell proliferation .

- Potential applications in the treatment of other diseases involving abnormal cell growth.

Industry:

- Potential use in the development of pharmaceuticals and agrochemicals.

- Studied for its stability and reactivity, making it a candidate for various industrial applications.

Aplicaciones Científicas De Investigación

Investigación del Cáncer

Este compuesto es estructuralmente similar a varios derivados de pirido[2,3-d]pirimidina que se han estudiado por sus propiedades anticancerígenas. Puede actuar como un inhibidor de cinasa, dirigido a enzimas específicas involucradas en la proliferación de células cancerosas. Por ejemplo, compuestos como PD-166285 han demostrado efectividad contra líneas celulares de cáncer de mama al inhibir la actividad de la tirosina cinasa .

Mecanismo De Acción

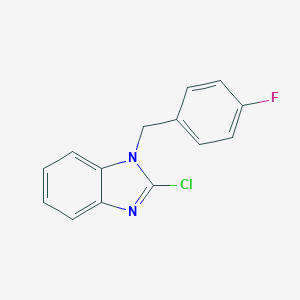

Target of Action

The primary target of this compound is believed to be the Epidermal Growth Factor Receptor (EGFR) . EGFR is a member of the tyrosine protein kinase family and plays a crucial role in cellular processes through signal transduction and cell expressions .

Mode of Action

The compound interacts with its target, EGFR, by inhibiting its activity . This inhibition is achieved through the compound’s specific steric, electrostatic, and hydrophobic fields . The interaction results in changes in the cellular processes controlled by EGFR, primarily affecting cell growth .

Biochemical Pathways

The inhibition of EGFR disrupts the signal transduction pathways it controls, leading to downstream effects on cellular processes . These processes include cell proliferation, differentiation, and survival . The disruption of these processes can lead to the inhibition of cancer growth .

Pharmacokinetics

The compound’s increasing hydrophobicity is associated with increasing anticancer activity , which may suggest its bioavailability.

Result of Action

The result of the compound’s action is the inhibition of cancer growth . This is achieved through the disruption of cellular processes controlled by EGFR . The compound has shown potent activity against a variety of cancers, including colon, lung, and head and neck carcinoma .

Action Environment

The design of better derivatives by compromising high activity with less toxicity through chemical tweaking is suggested as a trade-off , indicating that the compound’s action may be influenced by its chemical environment.

Análisis Bioquímico

Biochemical Properties

It has been suggested that this compound may interact with various enzymes and proteins

Molecular Mechanism

It is hypothesized that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

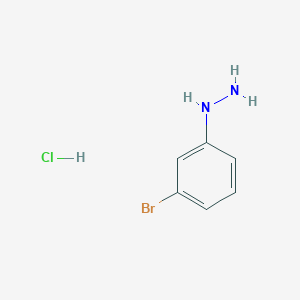

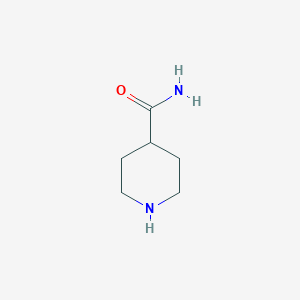

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine typically involves the following steps:

-

Formation of the Pyrido[2,3-d]pyrimidine Core:

- Starting with a suitable pyridine derivative, the core structure is formed through cyclization reactions.

- Common reagents include formamide derivatives and catalysts like phosphorus oxychloride (POCl₃).

Comparación Con Compuestos Similares

6-(2,6-Dichlorophenyl)-pyrido[2,3-d]pyrimidin-7(8H)-one: Similar structure but lacks the methylthio group, affecting its reactivity and biological activity.

8-Methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine: Lacks the dichlorophenyl group, which may reduce its potency as a kinase inhibitor.

Uniqueness:

Propiedades

IUPAC Name |

6-(2,6-dichlorophenyl)-8-methyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-imine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12Cl2N4S/c1-21-13(18)9(12-10(16)4-3-5-11(12)17)6-8-7-19-15(22-2)20-14(8)21/h3-7,18H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTGQGHKWGPQNFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=N)C(=CC2=CN=C(N=C21)SC)C3=C(C=CC=C3Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12Cl2N4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10445226 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185039-29-6 | |

| Record name | 6-(2,6-Dichlorophenyl)-8-methyl-2-(methylthio)pyrido[2,3-d]pyrimidin-7(8H)-imine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10445226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

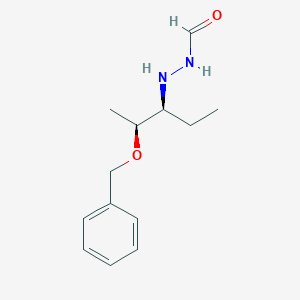

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(3-Cyanopyrazolo[1,5-a]pyrimidin-7-yl)phenyl]acetamide](/img/structure/B28968.png)

![4-[3-(methylamino)-1-(2-thienyl)propyl]-1-Naphthalenol hydrochloride](/img/structure/B28970.png)

![6-(2,6-Dichlorophenyl)-8-methyl-2-methylsulfonyl-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B29028.png)